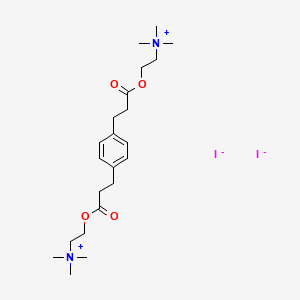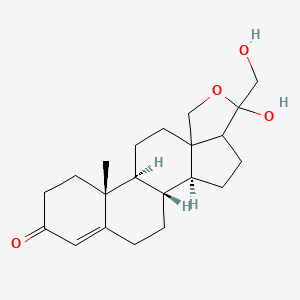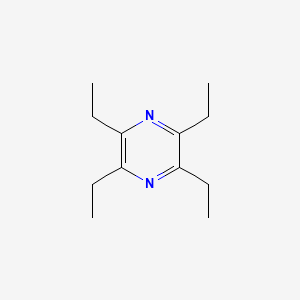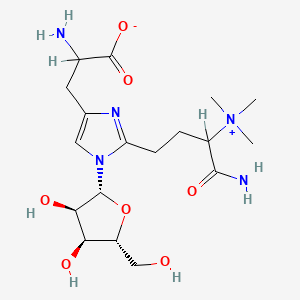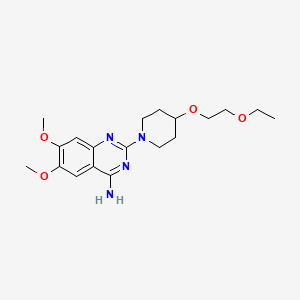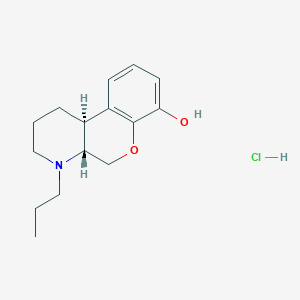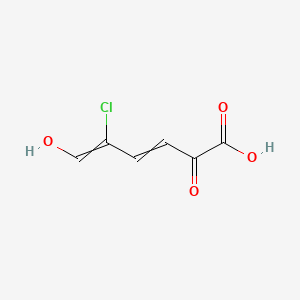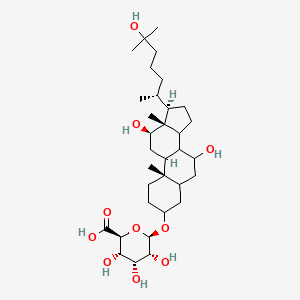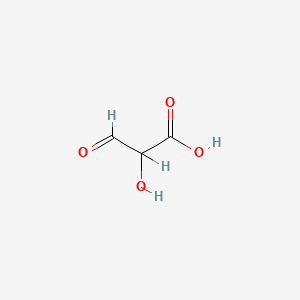
2-Hydroxy-3-oxopropanoic acid
Übersicht
Beschreibung
2-Hydroxy-3-oxopropanoic acid, also known as tartronate semialdehyde, is a chemical compound with the molecular formula C3H3O4 . It is also referred to as hydroxymalonaldehydic acid, tartronate semialdehyde, and tartronic semialdehyde . The average mass of this compound is 103.054 Da, and its monoisotopic mass is 103.003685 Da .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-oxopropanoic acid consists of three carbon atoms, three hydrogen atoms, and four oxygen atoms . The ChemSpider ID for this compound is 11178727 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-oxopropanoic acid include an average mass of 103.054 Da and a monoisotopic mass of 103.003685 Da . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
2-Hydroxy-3-oxopropanoic acid derivatives have been studied for their antimicrobial activity. Research by Hassanin and Ibrahim (2012) synthesized novel compounds from 3-oxopropanoic acid derivatives, which showed significant in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).
Complexation with Metal Ions
The compound has been studied for its interaction with metal ions, which is significant in understanding biological processes. Sanna et al. (2011) explored the complexation of VO(2+) ion with 2-Hydroxy-3-oxopropanoic acid, among other ligands, demonstrating its ability to form chelated species and influence keto-enol tautomerism (Sanna et al., 2011).
Organic Synthesis Applications
It serves as a precursor in the synthesis of various heterocyclic and pharmaceutical compounds. For instance, Abass et al. (2011) investigated the preparation of quinolinyl-3-oxopropanoic acid for generating different reaction products, indicating its versatility in organic synthesis (Abass et al., 2011).
Chemoenzymatic Reduction
2-Hydroxy-3-oxopropanoic acid derivatives have been utilized in chemoenzymatic reduction processes. Sivanathan et al. (2015) demonstrated that certain enzymes can reduce a spectrum of 2-oxo acids, including this compound, to produce enantiomerically pure acids, significant in pharmaceuticals and natural product synthesis (Sivanathan et al., 2015).
Potential in Photocatalysis
Its derivatives have been explored in photocatalytic processes. Rathouský et al. (2011) studied the photocatalytic decomposition of oleic acid on TiO2 films, finding intermediates like 3-oxopropanoic acid, which helps in understanding self-cleaning surface properties (Rathouský et al., 2011).
Application in Lipid Peroxidation Study
4-Hydroxy-2-nonenal, a lipid peroxidation product, can be derived from the cleavage of oxidized fatty acyl chains, where compounds like 2-Hydroxy-3-oxopropanoic acid are formed. This is crucial in understanding oxidative stress and cell signaling pathways (Spickett, 2013).
Enantiospecific Activity in Drug Research
It has been used to investigate the enantiospecific activity of certain drugs. McKenna et al. (2010) synthesized a derivative of this acid and studied its selective inhibition in cells, showing its relevance in the development of more effective pharmaceutical agents (McKenna et al., 2010).
Eigenschaften
IUPAC Name |
2-hydroxy-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h1-2,5H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBAFPFNGRFSFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tartronate semialdehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Hydroxy-3-oxopropanoic acid | |
CAS RN |
2480-77-5 | |
| Record name | Tartronate semialdehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartronate semialdehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



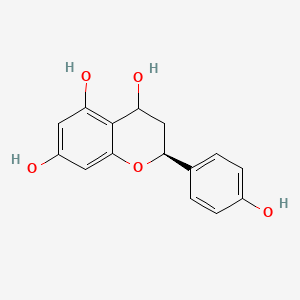


![2-Oxo-3-benzo[h][1]benzopyrancarboxylic acid ethyl ester](/img/structure/B1221256.png)
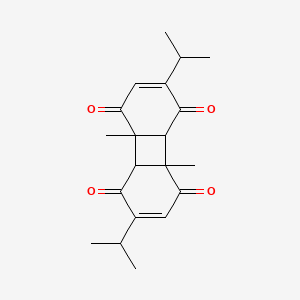
![[(4R,6R)-4-[6-(dimethylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1221261.png)
